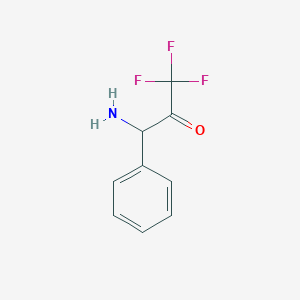
3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one is an organic compound with the molecular formula C9H8F3NO and a molecular weight of 203.16 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group attached to a propanone backbone. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoropropanal with ammonia under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the production process.
Chemical Reactions Analysis
3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of apoptosis pathways in neurons . The compound may interact with key proteins and enzymes involved in cell survival and death, modulating their activity to prevent neuronal damage.
Comparison with Similar Compounds
3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one can be compared with other similar compounds, such as:
1,1,1-Trifluoro-3-phenyl-2-propanone: This compound shares a similar trifluoromethyl and phenyl group but lacks the amino group, resulting in different chemical reactivity and applications.
3-Amino-1,1,1-trifluoro-2-propanol: This compound has a hydroxyl group instead of a ketone group, leading to different physical and chemical properties.
Biological Activity
3-Amino-1,1,1-trifluoro-3-phenylpropan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Overview
The compound is characterized by the following structural formula:
- Molecular Formula : C10H10F3N
- IUPAC Name : this compound
The presence of a trifluoromethyl group (-CF₃) significantly enhances its chemical properties and biological interactions. This group is known for increasing lipophilicity and altering pharmacokinetic profiles, making compounds more effective as drug candidates.
Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity to these targets, potentially leading to specific biological effects. Notable mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways.
Synthesis Methods
Several synthesis methods have been reported for this compound. Common approaches include:
- Trifluoromethylation Reactions : Utilizing reagents such as trifluoromethyl trimethylsilane.
- Reduction Reactions : Converting precursors like α,α,α-trifluoroacetophenone into the desired product through reduction techniques.
Antimicrobial Activity
In a study examining the antimicrobial properties of various trifluoromethylated compounds, this compound demonstrated significant activity against certain bacterial strains. The study noted that the presence of the trifluoromethyl group contributed to enhanced potency compared to non-fluorinated analogs .
Anticancer Potential
Another research effort focused on the anticancer potential of this compound. In vitro tests indicated that it could inhibit the proliferation of cancer cell lines through apoptosis induction. The mechanism was attributed to its ability to interact with specific signaling pathways involved in cell growth regulation .
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between this compound and structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,1,1-Trifluoro-2-phenylpropan-2-one | Similar structure but different trifluoromethyl position | Different chemical reactivity |
| 1,1,1-Trifluoro-3-phenylpropan-2-amino | Amine derivative of the ketone | Enhanced biological activity due to amino group |
| 3-Amino-2-methyltrifluoropropanamide | Contains an additional methyl group | Variation in biological activity |
Properties
Molecular Formula |
C9H8F3NO |
|---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
3-amino-1,1,1-trifluoro-3-phenylpropan-2-one |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)8(14)7(13)6-4-2-1-3-5-6/h1-5,7H,13H2 |
InChI Key |
HOMCHQKWBBQBME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















